3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Description
3-Phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a bicyclic heterocyclic compound featuring a benzodiazepine core substituted with a phenyl group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active benzodiazepines, which are known for their anxiolytic, sedative, and muscle-relaxant properties.
Properties
IUPAC Name |
3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-11-8-4-5-9-12(11)16-15(19)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYJSRLAYJMCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the condensation of an anthranilic acid derivative with an appropriate amine, followed by cyclization. One common method includes the use of 2-aminobenzonitrile or 2-aminobenzoic acid as starting materials. The reaction proceeds through amidation, followed by base-mediated oxidative cyclization .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as chloroplatinic acid, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various benzodiazepine derivatives.
Biology: The compound is used in studies related to its interaction with biological targets, such as GABA receptors.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anxiolytic and anticonvulsant effects.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased chloride ion influx and hyperpolarization of neurons. As a result, the compound exerts its effects by promoting relaxation, reducing anxiety, and inducing sedation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
3-Methyl Derivative
- Compound : 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Molecular Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.202 g/mol
- ChemSpider ID: 3436217; CAS: 24919-37-7 .
3-Benzyl Derivative
- Compound : (3R)-3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Molecular Formula : C₁₆H₁₄N₂O₂
- Molecular Weight : 274.30 g/mol
- Key Differences :
3-Benzylidene Derivative
- Compound : (E)-3-Benzylidene-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Key Differences :
- The benzylidene group (styryl moiety) introduces a conjugated double bond, increasing rigidity and planarity. This structural feature may enhance binding to flat binding pockets in enzymes or receptors.
- Isolated from the fungus Penicillium crustosum, this compound exhibits unique natural product-derived bioactivity .
Substituent Variations at Position 4
4-Methyl Derivative
- Compound : 4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Molecular Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.202 g/mol
- Commercial Price: $51.00 for 500 mg (Matrix Scientific) .
Substituent Variations at Position 1
1-Methyl Derivative
- Compound : 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Molecular Formula : C₁₀H₁₀N₂O₂
- CAS : 1133-42-2
- Key Differences :
Complex Alkyl and Aromatic Substituents
sec-Butyl Derivative
- Compound : (3S)-3-sec-Butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Molecular Formula : C₁₃H₁₆N₂O₂
- CAS : 1212233-39-0
- Key Differences :
Naphthalene-Conjugated Derivative
- Compound : 3-{3-[2-(4-Methoxynaphthalen-1-yl)pyrrolidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Key Differences: The naphthalene-pyrrolidine moiety adds significant bulk and aromatic surface area, likely enhancing binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs).
Structural and Functional Comparison Table
| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Price (500 mg) | Key Features |
|---|---|---|---|---|---|---|
| 3-Phenyl target compound | Phenyl at C3 | C₁₅H₁₂N₂O₂ | 252.27 | - | - | Aromatic bulk, potential CNS activity |
| 3-Methyl derivative | Methyl at C3 | C₁₀H₁₀N₂O₂ | 190.20 | 24919-37-7 | - | Reduced steric hindrance |
| (3R)-3-Benzyl derivative | Benzyl at C3 (R-config) | C₁₆H₁₄N₂O₂ | 274.30 | 178035-55-7 | $412.00 | Enhanced lipophilicity, enantioselectivity |
| 4-Methyl derivative | Methyl at C4 | C₁₀H₁₀N₂O₂ | 190.20 | - | $51.00 | Altered conformational dynamics |
| 1-Methyl derivative | Methyl at N1 | C₁₀H₁₀N₂O₂ | 190.20 | 1133-42-2 | $51.00 | Reduced hydrogen-bonding capacity |
Biological Activity
3-Phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, known for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a benzene ring fused to a diazepine ring. Its molecular formula is , with a molecular weight of 270.30 g/mol. The compound's structure allows it to interact with various biological targets effectively.
The primary mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : The compound inhibits polysome formation, which is crucial for protein synthesis in cells. This leads to cell cycle arrest and apoptosis in cancer cells.
- Interaction with GABA Receptors : Similar to other benzodiazepines, it enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, contributing to its anxiolytic and anticonvulsant effects.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In xenograft mouse models (specifically NCI-H522 non-small cell lung cancer), the compound showed substantial inhibition of tumor growth without observable toxic effects.
Antimycobacterial Activity
A study highlighted the compound's potential as an anti-tubercular agent. Various derivatives of 1,4-benzodiazepine-2,5-diones were synthesized and screened for anti-mycobacterial activity. Some derivatives exhibited promising minimum inhibitory concentration (MIC) values ranging from 1.55 to 2.87 μg/mL .
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with other well-known benzodiazepines:
| Compound Name | Anxiolytic Activity | Anticonvulsant Activity | Antitumor Activity |
|---|---|---|---|
| Diazepam | Yes | Yes | Limited |
| Alprazolam | Yes | Yes | Limited |
| 3-Phenyl-BDZ | Yes | Yes | Significant |
Case Studies
- Xenograft Mouse Model : A study involving NCI-H522 xenograft mouse models showed significant tumor growth inhibition by this compound without toxicity.
- Anti-Tubercular Screening : In a series of synthesized benzodiazepines tested for anti-tubercular activity, derivatives containing the benzodiazepine structure showed enhanced activity compared to their open-chain counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
